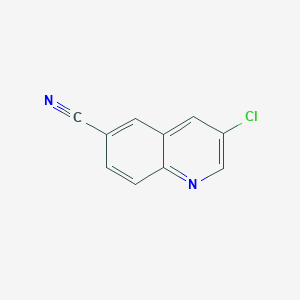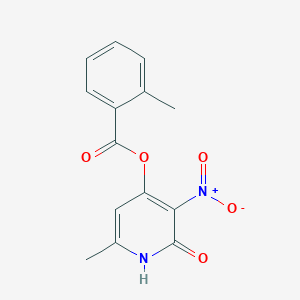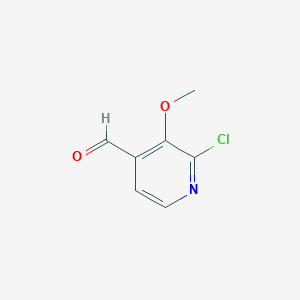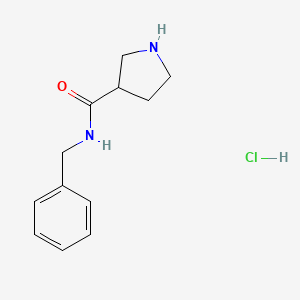![molecular formula C8H14Cl2N2S B2690163 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride CAS No. 2416243-02-0](/img/structure/B2690163.png)
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride” is a chemical compound with the molecular formula C7H9NS·HCl and a molecular weight of 175.67 . It appears as a white to light yellow to light orange powder or crystal .
Molecular Structure Analysis
The structure of this compound consists of a piperidine (also called tetrahydropyridine) which is an amine heterocycle consisting of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene .Physical And Chemical Properties Analysis
This compound has a melting point range of 226.0 to 230.0 °C . It is soluble in water .Applications De Recherche Scientifique
Synthesis and Biological Activity
"4,5,6,7-Tetrahydrothieno pyridine" derivatives have been extensively studied for their biological activities, leading to the development of potential drug molecules. This research underlines the compound's significance in drug discovery, with several molecules containing the "4,5,6,7-tetrahydrothieno pyridine" nucleus currently in clinical development or already marketed. The review by Sangshetti et al. (2014) emphasizes the chemical and biological aspects of these derivatives, highlighting their role in synthesizing drugs or drug intermediates (J. Sangshetti, A. Zambare, F. Khan, I. Gonjari, Z. Zaheer, 2014).
Emissive Properties of Derivatives
A series of derivatives based on the "4,5,6,7-Tetrahydrothieno pyridine" structure has been synthesized and studied for their photophysical properties. These compounds have shown promising results as large Stokes shift organic dyes, highlighting their potential in material sciences and as markers in biological research. The study by Marchesi et al. (2019) showcases the synthetic approach and the emissive properties of these compounds, providing insights into their applications beyond pharmacology (Arianna Marchesi, S. Brenna, G. A. Ardizzoia, 2019).
Nitric Oxide Synthase Inhibitors
Derivatives of "4,5,6,7-Tetrahydrothieno pyridine" have been identified as potent inhibitors of inducible and neuronal nitric oxide synthase, showcasing their potential in addressing conditions associated with excessive nitric oxide production. This finding by Beaton et al. (2001) indicates the compound's applicability in therapeutic interventions aimed at modulating nitric oxide levels (H. Beaton, N. Boughton-Smith, P. Hamley, A. Ghelani, D. Nicholls, A. Tinker, A. Wallace, 2001).
Anticancer Activity
Research into the "4,5,6,7-Tetrahydrothieno pyridine" derivatives has also extended to evaluating their anticancer activities. Various derivatives have been synthesized and tested against different cancer cell lines, illustrating the compound's potential as a scaffold in developing new anticancer agents. The work by Rao et al. (2018) elaborates on the synthesis, characterization, and anticancer activity of these derivatives, contributing valuable knowledge to cancer research (N. Rao, M. V. Rao, K. Prasad, 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c9-5-7-6-2-4-11-8(6)1-3-10-7;;/h2,4,7,10H,1,3,5,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSBKFMEIZNFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690081.png)

![N-(4-Fluoro-1-bicyclo[2.2.2]octanyl)prop-2-enamide](/img/structure/B2690085.png)
![7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2690088.png)
![tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2690090.png)

![Benzo[d]thiazol-2-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690093.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690094.png)


![N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2690097.png)
![4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,3-diol](/img/structure/B2690098.png)

